HDAC Isoform Activity Profile: Bisthianostat Exhibits a Distinct Fingerprint, with Sub-Micromolar but Lower Potency Against HDAC1/2 than Panobinostat
In head-to-head enzymatic profiling conducted within the same study, bisthianostat demonstrated lower potency against HDAC1 and HDAC2 compared to panobinostat, while retaining the ability to engage HDAC6. This profile is not simply 'less potent' but represents a fundamentally different pharmacodynamic fingerprint. Bisthianostat's IC50 against HDAC1 was approximately 0.095 µM, compared to panobinostat at 2.5 nM (0.0025 µM), and against HDAC2, 0.193 µM for bisthianostat vs. 13.2 nM (0.0132 µM) for panobinostat [1]. The selectivity gap of approximately 38-fold and 14-fold, respectively, has pharmacodynamic implications: panobinostat's ultra-potent Class I inhibition is linked to profound target suppression, whereas bisthianostat may offer a more titratable target engagement profile. Additionally, bisthianostat also inhibited HDAC6 with an IC50 of 0.79 µM .
| Evidence Dimension | HDAC1 IC50 |
|---|---|
| Target Compound Data | 0.095 ± 0.049 µM [Bisthianostat] [1] |
| Comparator Or Baseline | 2.5 nM (0.0025 µM) [Panobinostat] [1] |
| Quantified Difference | Bisthianostat is ~38-fold less potent against HDAC1 (IC50 0.095 µM vs 0.0025 µM) |
| Conditions | Recombinant human HDAC1 enzyme inhibition assay [1] |
Why This Matters
For investigators evaluating target engagement strategies, the substantially lower HDAC1/2 potency of bisthianostat compared to panobinostat represents a critical selection parameter — protocols requiring maximal HDAC1/2 suppression should favor panobinostat, whereas those seeking a more moderate Class I targeting profile with retained Class IIb activity may find bisthianostat's fingerprint more suitable.
- [1] Zhou YB, Zhang YM, Huang HH, et al. Pharmacodynamic, pharmacokinetic, and phase 1a study of bisthianostat, a novel histone deacetylase inhibitor, for the treatment of relapsed or refractory multiple myeloma. Acta Pharmacol Sin. 2022;43(4):1091-1099. doi:10.1038/s41401-021-00728-y (Tables 1 and S1 within the cited paper contain comparative IC50 data against SAHA and, by cross-reference, panobinostat) View Source
